molecular formula C10H15N3 B1524980 2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine CAS No. 1354963-17-9

2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine

Cat. No. B1524980
M. Wt: 177.25 g/mol
InChI Key: RIROIUAESHCJKY-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the condensation of an α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid .


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms. Computational tools are often used to investigate the molecular and electronic behavior of these compounds .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For instance, they can participate in oxidative dehydrogenation/annulation/oxidative aromatization reactions using direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines .


Physical And Chemical Properties Analysis

Pyrimidines are generally solid at room temperature and highly soluble in water and other polar solvents . Their physical and chemical properties can be influenced by the presence of various substituents on the pyrimidine ring .

Scientific Research Applications

  • Antitumor Activity : A study described the synthesis of a derivative, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, and its potent lipid-soluble inhibition of mammalian dihydrofolate reductase, demonstrating significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

  • Transition Metal Complexes : Another research focused on a novel pentadentate amine/imine ligand containing a hexahydropyrimidine core. This ligand was used to create first-row transition metal complexes (Ni2+, Fe2+, Zn2+, Cu2+), revealing the diverse coordination possibilities and potential applications in chemistry (Schmidt et al., 2011).

  • Synthetic Methods and Biomedical Applications : A review covered the synthetic methods for pyrido[2,3-d]pyrimidine-7(8H)-ones and their biomedical applications. These compounds have been of particular interest due to their similarity to nitrogen bases in DNA and RNA, making them relevant in biomedical research (Jubete et al., 2019).

  • Acetylcholinesterase Inhibition : A study on the conversion reactions of pyrimidine-thiones with nucleophilic reagent showed that these derivatives have good inhibitory action against acetylcholinesterase and human carbonic anhydrase, indicating potential therapeutic applications (Taslimi et al., 2018).

  • OLEDs Applications : Pyrimidine chelates were synthesized and used in heteroleptic Ir(III) metal complexes for organic light-emitting diodes (OLEDs), demonstrating their potential as high-performance sky-blue- and white-emitting materials (Chang et al., 2013).

Future Directions

The development of novel pyrimidine derivatives with enhanced biological activities is a key area of research in medicinal chemistry. Future studies may focus on the design and synthesis of novel pyrimidine derivatives with potential biological activities .

properties

IUPAC Name

2-propan-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-7(2)10-12-5-8-3-4-11-6-9(8)13-10/h5,7,11H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIROIUAESHCJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C2CCNCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine
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2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine
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Reactant of Route 6
2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine

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